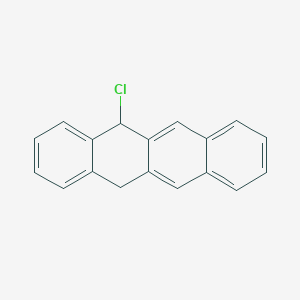
5-Chloro-5,12-dihydrotetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-5,12-dihydrotetracene is an organic compound with the molecular formula C18H13Cl. It is a derivative of 5,12-dihydrotetracene, where a chlorine atom is substituted at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5,12-dihydrotetracene typically involves the chlorination of 5,12-dihydrotetracene. One common method is to dissolve 5,12-dihydrotetracene in a suitable solvent, such as dichloromethane, and then add a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-5,12-dihydrotetracene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted tetracenes.
Aplicaciones Científicas De Investigación
5-Chloro-5,12-dihydrotetracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-5,12-dihydrotetracene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 5th position can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed bioactive effects .
Comparación Con Compuestos Similares
Similar Compounds
5,12-Dihydrotetracene: The parent compound without the chlorine substitution.
5-Bromo-5,12-dihydrotetracene: A similar compound with a bromine atom instead of chlorine.
5-Fluoro-5,12-dihydrotetracene: A fluorine-substituted analogue.
Uniqueness
5-Chloro-5,12-dihydrotetracene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
919272-90-5 |
|---|---|
Fórmula molecular |
C18H13Cl |
Peso molecular |
264.7 g/mol |
Nombre IUPAC |
5-chloro-5,12-dihydrotetracene |
InChI |
InChI=1S/C18H13Cl/c19-18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-9,11,18H,10H2 |
Clave InChI |
DTIRDZZVKZNAKN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC4=CC=CC=C4C=C31)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


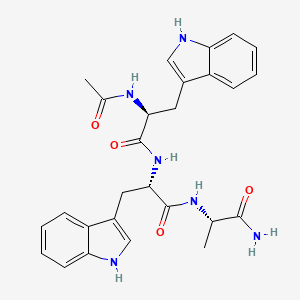
![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)
![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
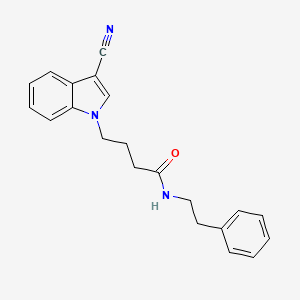
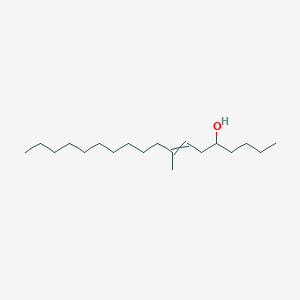
![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
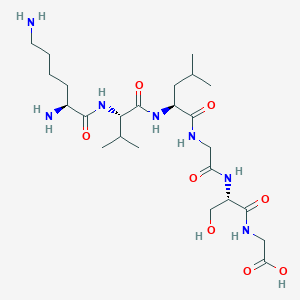
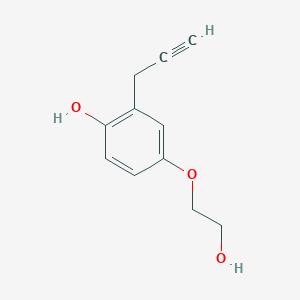
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)

